5-Methyl-6-phenyl-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione
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Overview
Description
BA 41899 is a 1,5-benzodiazocine derivative; a positive inotropic Ca(2+)-sensitizing agent.
Scientific Research Applications
Novel Calcium-Sensitizing Agents
5-Methyl-6-phenyl-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione, also known as BA 41899, is a structurally novel 1,5-benzodiazocine derivative. It represents a new class of positive inotropic Ca(2+)-sensitizing agents, distinct for being devoid of phosphodiesterase (PDE) III inhibitory activity or any other known inotropic mechanism. It exhibits a pharmacological profile that includes Ca(2+)-sensitizing, positive inotropic, and negative chronotropic effects, all exerted in the low micromolar range (Herold et al., 1995).
Impact on Idiopathic Dilated Human Myocardium
In skinned fibers and electrically stimulated left ventricular strips from idiopathic dilated human hearts, BA 41899 and related compounds induce a left shift of the Ca2+ activation curve, indicating Ca2+ sensitization. This suggests their potential application in treating end-stage failing human hearts, where other inotropic agents like beta 1-adrenergic agonists or PDE inhibitors have been described to fail (Herzig et al., 1996).
Effects on L-type Ca2+ Channels
Studies on guinea-pig cardiomyocytes reveal that BA 41899 stimulates L-type Ca2+ channels in a manner reminiscent of other chemically distinct activators. It enhances whole-cell currents and single-channel current, indicating its role in modulating Ca2+ channels (Herzig, 1996).
Influence on Myocardial Contraction
BA 41899 significantly increases the amplitude of cell shortening in isolated intact myocytes with minimal change in the Ca2+ transient. It also induces a left shift in the relation between cell length and fura 2 ratio, indicating a direct effect on cardiac myofilaments downstream from troponin C (Wolska et al., 1996).
Ca(2+)-Independent Mechanisms in Skinned Trabeculae
BA 41899 demonstrates a Ca2+ sensitizing effect on force production by skinned cardiac fibers, which occurs partly through Ca(2+)-independent mechanisms. This provides insights into its unique action mechanism that does not solely rely on Ca2+ binding to troponin C (Palmer et al., 1996).
properties
CAS RN |
166020-57-1 |
---|---|
Product Name |
5-Methyl-6-phenyl-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione |
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
12-methyl-1-phenyl-8,12-diazatricyclo[8.2.1.02,7]trideca-2,4,6-triene-9,11-dione |
InChI |
InChI=1S/C18H16N2O2/c1-20-17(22)13-11-18(20,12-7-3-2-4-8-12)14-9-5-6-10-15(14)19-16(13)21/h2-10,13H,11H2,1H3,(H,19,21) |
InChI Key |
HIRPMCAAOWFCHY-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2CC1(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1C(=O)C2CC1(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5-methyl-6-phenyl-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione BA 41899 BA 41899, (3R)-isomer BA 41899, (3S)-isomer BA-41899 CGP 48506 CGP 48508 CGP-48506 CGP-48508 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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